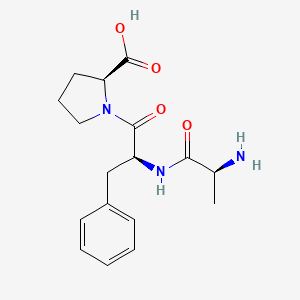

H-Ala-Phe-Pro-OH

Description

Significance of Tripeptides in Biochemical Research

Tripeptides, which consist of three amino acids, are fundamental molecules in biochemistry. ias.ac.in Their importance stems from the vast array of functions they perform in living organisms. The specific function of a tripeptide is determined by its constituent amino acids and their sequence. ias.ac.in For example, Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is a ubiquitous tripeptide that plays a crucial role in protecting cells from oxidative damage. ias.ac.in Other tripeptides, such as the lactotripeptides Ile-Pro-Pro and Val-Pro-Pro found in milk products, act as ACE inhibitors. ias.ac.in

In scientific research, tripeptides are valuable for several reasons. They often serve as the minimal structure required for specific recognition by biological receptors. Their relatively low molecular weight and simpler structure compared to larger proteins make them attractive candidates for drug discovery and design. These properties can lead to favorable pharmacokinetic profiles, including the ability to penetrate biological membranes.

Overview of the Alanine-Phenylalanine-Proline Sequence in Peptidic Systems

Alanine (Ala): As the N-terminal amino acid, Alanine is one of the simplest amino acids, featuring a small, nonpolar methyl group as its side chain. technologynetworks.com Its hydrophobic nature and small size allow for flexibility within a peptide chain. technologynetworks.com

Phenylalanine (Phe): The central residue, Phenylalanine, is an essential amino acid characterized by its large, hydrophobic benzyl (B1604629) side chain. nih.gov This aromatic ring makes Phenylalanine non-reactive but allows it to participate in stacking interactions with other aromatic residues, which can be crucial for molecular recognition and structural stability. Due to its hydrophobicity, it is often found buried within the core of proteins. khanacademy.org

Proline (Pro): The C-terminal residue, Proline, is unique among the 20 common amino acids because its side chain forms a cyclic structure, bonding back to the nitrogen atom of the peptide backbone. wikipedia.orgnih.gov This rigidity significantly restricts the conformational flexibility of the peptide chain. nih.govyoutube.com Proline is often found at the end of alpha-helices or in turns and loops, where it acts as a "structure breaker" by introducing kinks into the polypeptide chain. khanacademy.orgyoutube.com

The sequence of Alanine-Phenylalanine-Proline combines a small nonpolar residue, a bulky aromatic residue, and a conformationally constrained residue. This specific arrangement suggests that the tripeptide would adopt a relatively defined and rigid structure, largely influenced by the C-terminal proline.

Historical Context of Peptide Research Relevant to H-Ala-Phe-Pro-OH

The ability to study a specific tripeptide like this compound is the culmination of over a century of foundational research in peptide chemistry.

A pivotal figure in this field was the German chemist Emil Fischer. At the beginning of the 20th century, Fischer first proposed that amino acids in proteins are linked by what he termed "peptide bonds." sciencehistory.org In 1901, he reported the synthesis of the first dipeptide, glycylglycine, and introduced the name "peptide" in 1902. ias.ac.inias.ac.in His groundbreaking work, for which he was awarded the Nobel Prize in Chemistry in 1902, included the discovery of the amino acid proline and the first synthesis of tripeptides, laying the essential groundwork for all subsequent peptide research. ias.ac.inthyroid.orgnobelprize.org

For many decades following Fischer's discoveries, the chemical synthesis of peptides remained a slow and difficult process. rockefeller.edu A revolutionary breakthrough occurred in the early 1960s with the development of solid-phase peptide synthesis (SPPS) by the American biochemist R. Bruce Merrifield. nih.govmasterorganicchemistry.com In this method, the peptide chain is assembled step-by-step while one end is chemically anchored to an insoluble polymer support. libretexts.orgopenstax.org This innovation dramatically simplified the synthesis process by allowing for easy purification at each step—reagents and byproducts are simply washed away, while the growing peptide remains attached to the solid support. libretexts.orgpeptide.com The efficiency and amenability to automation of SPPS transformed peptide science, making it possible to routinely and rapidly synthesize peptides of specific sequences, including this compound, for research and therapeutic development. openstax.orgresearchgate.net For this work, Merrifield was awarded the Nobel Prize in Chemistry in 1984. rockefeller.edulibretexts.org

Interactive Data Table: Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Side Chain Property | Key Structural Role |

|---|---|---|---|

| Alanine | Ala / A | Nonpolar, Hydrophobic | Provides flexibility |

| Phenylalanine | Phe / F | Aromatic, Hydrophobic | Stacking interactions, adds bulk |

| Proline | Pro / P | Nonpolar, Cyclic | Induces turns, adds rigidity |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-11(18)15(21)19-13(10-12-6-3-2-4-7-12)16(22)20-9-5-8-14(20)17(23)24/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRZOHXQCUFIQG-UBHSHLNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for H Ala Phe Pro Oh

Solid-Phase Peptide Synthesis (SPPS) Methodologies for H-Ala-Phe-Pro-OH

SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support (resin) openaccessjournals.commasterorganicchemistry.com. This method is favored for its ease of automation and purification, as excess reagents and byproducts are simply washed away openaccessjournals.combachem.comcreative-peptides.com. The synthesis of this compound would typically proceed from the C-terminus (Proline) to the N-terminus (Alanine).

Selection of Protecting Group Strategies (e.g., Fmoc/Boc)

The choice of protecting groups is crucial for controlling reactivity and ensuring selective coupling. The two primary strategies are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) bachem.comresearchgate.net.

Fmoc Strategy: The Fmoc group is base-labile and is typically removed by treatment with piperidine (B6355638) in DMF chempep.comactivotec.com. This strategy is compatible with acid-labile side-chain protecting groups (e.g., tBu, Trt) and allows for cleavage from the resin using trifluoroacetic acid (TFA) masterorganicchemistry.com. The Fmoc strategy is generally considered milder and more orthogonal, making it widely adopted masterorganicchemistry.comactivotec.com. For this compound, Fmoc-Pro-OH would be the first residue attached to the resin, followed by Fmoc-Phe-OH, and finally Fmoc-Ala-OH.

Boc Strategy: The Boc group is acid-labile and is removed by treatment with TFA masterorganicchemistry.combachem.com. This strategy often employs benzyl (B1604629) (Bzl) or similar acid-labile groups for side-chain protection. The final cleavage from the resin typically requires stronger acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF) masterorganicchemistry.com. While effective, the harsher cleavage conditions can be a disadvantage compared to the Fmoc strategy.

For the synthesis of this compound, the Fmoc strategy is often preferred due to its milder deprotection conditions and compatibility with a wider range of resins and linkers.

Coupling Reagent Optimization for this compound Linkages

Peptide bond formation between amino acids requires activation of the carboxyl group. Various coupling reagents are available, and their efficiency can impact yield and minimize racemization mdpi.comrsc.org. Common coupling reagents include carbodiimides (e.g., DCC, DIC) often used with additives like HOBt or HOAt, and phosphonium/uronium salts (e.g., HBTU, HATU) mdpi.comgoogle.com.

For the Ala-Phe and Phe-Pro linkages in this compound:

Ala-Phe bond: Coupling Fmoc-Ala-OH to the N-terminus of Phe-Pro-resin.

Phe-Pro bond: Coupling Fmoc-Phe-OH to the N-terminus of Pro-resin.

Optimizing the coupling reagent is essential to ensure complete reaction and prevent epimerization, especially at the C-terminal amino acid of the activated component. Reagents like HBTU, HATU, or DIC/HOBt are commonly used and generally provide good yields for such short sequences mdpi.comluxembourg-bio.comrsc.org.

Resin Selection and Cleavage Procedures

The choice of resin and linker is critical, particularly for peptides with specific C-terminal residues like proline.

Resin Selection: For peptides with a C-terminal proline, trityl-based resins (e.g., 2-chlorotrityl chloride resin, NovaSyn® TGT resin) are highly recommended proteogenix.sciencesigmaaldrich.commerckmillipore.comalmacgroup.com. These resins, due to their steric bulk, effectively inhibit diketopiperazine (DKP) formation, a common side reaction with C-terminal proline that leads to peptide loss from the resin sigmaaldrich.comalmacgroup.com. Wang resin is also commonly used, but requires careful consideration for proline-containing peptides proteogenix.sciencesigmaaldrich.com.

Cleavage Procedures: After the peptide chain is assembled, it is cleaved from the resin, and side-chain protecting groups are removed simultaneously. For Fmoc-SPPS, this is typically achieved using a cocktail based on trifluoroacetic acid (TFA) chempep.comsigmaaldrich.comthermofisher.com. Common cleavage cocktails include TFA with scavengers like triisopropylsilane (B1312306) (TIS), water, or thioanisole (B89551) to trap reactive carbocations generated during deprotection, thereby preventing side reactions with sensitive amino acids chempep.comsigmaaldrich.comthermofisher.com. A standard cleavage cocktail for Fmoc chemistry is TFA/TIS/water (95:2.5:2.5) sigmaaldrich.com.

For this compound, a 2-chlorotrityl resin pre-loaded with Fmoc-Pro-OH would be a suitable starting point. The final cleavage would involve a TFA-based cocktail.

Automation in this compound SPPS

Automation significantly enhances the efficiency, reproducibility, and speed of SPPS openaccessjournals.combachem.comcreative-peptides.comyoutube.com. Automated peptide synthesizers handle the repetitive cycles of deprotection, washing, and coupling, minimizing human error and allowing for higher throughput. For a short tripeptide like this compound, automated synthesis is highly effective, ensuring precise control over reaction conditions and reagent additions creative-peptides.comyoutube.com. This allows chemists to focus on peptide design and analysis rather than manual execution of repetitive steps youtube.com.

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Solution-phase peptide synthesis (LPPS) involves carrying out all reactions in solution, with purification steps (e.g., crystallization, chromatography) required after each coupling or deprotection step bachem.combachem.comias.ac.innih.gov. While often more labor-intensive and time-consuming than SPPS for longer peptides, LPPS can be advantageous for very short peptides, large-scale production, or when specific modifications are required that are difficult to achieve on solid support bachem.combachem.com.

Segment Condensation Techniques

Segment condensation is a strategy in LPPS where pre-synthesized peptide fragments are coupled together to form the final peptide nih.govgoogle.combachem.com. For a tripeptide like this compound, this could involve synthesizing a dipeptide (e.g., H-Ala-Phe-OH or H-Phe-Pro-OH) and then coupling it with the remaining amino acid or another dipeptide fragment.

For example, one could synthesize H-Ala-Phe-OH and then couple it with Pro-OH, or synthesize H-Phe-Pro-OH and couple it with Ala-OH. This approach can be beneficial for minimizing racemization, especially when using carefully chosen coupling reagents and protecting groups mdpi.comnih.govgoogle.com. Techniques like using protected dipeptides and activating the C-terminus of one fragment for coupling to the N-terminus of another are employed nih.govgoogle.com. Protecting groups like Boc or Z for the N-terminus and benzyl or methyl esters for the C-terminus are common in LPPS bachem.comgoogle.combachem.com.

The choice between SPPS and LPPS for this compound would depend on the desired scale, available resources, and specific purity requirements. SPPS, particularly with automated systems, is generally more efficient for routine synthesis of such short peptides.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a "greener" and often milder alternative to traditional chemical methods, leveraging the specificity and efficiency of enzymes. This approach can minimize the need for complex protection-deprotection steps and reduce the generation of hazardous waste nih.govqyaobio.comfrontiersin.org.

Proteases, enzymes that catalyze the hydrolysis of peptide bonds, can also be employed in reverse to catalyze peptide bond formation through aminolysis or esterolysis reactions mdpi.comacs.org. This process typically involves using an amino acid ester as an acyl donor and a free amino acid or peptide as an acyl acceptor. For this compound, proteases could catalyze the formation of the Ala-Phe bond and subsequently the Phe-Pro bond. Enzymes like thermolysin, α-chymotrypsin, and papain have been utilized in peptide synthesis. The specificity of the protease is crucial, ensuring that the correct peptide bonds are formed and minimizing unwanted side reactions. The reaction conditions, such as pH, temperature, solvent composition, and substrate concentration, must be carefully optimized to favor peptide bond formation over hydrolysis nih.govmdpi.comacs.org.

A significant advantage of enzymatic synthesis is its inherent stereoselectivity, which helps preserve the chiral integrity of amino acids, thus minimizing epimerization nih.govmdpi.com. Optimization of enzymatic pathways for this compound would focus on maximizing yield and stereochemical purity. This involves selecting the appropriate enzyme, optimizing substrate concentrations, and fine-tuning reaction parameters like temperature and pH. For instance, reactions are often performed around 40 °C to achieve higher yields, though this can be enzyme-dependent. Engineered proteases or modified reaction conditions, such as using frozen aqueous solutions, have been explored to enhance yields and expand the operational temperature range nih.govacs.org. The choice of acyl donor (e.g., esters) and acyl acceptor, as well as the presence of co-solvents, also plays a role in optimizing the reaction acs.orggoogle.comgoogle.com.

Control of Epimerization and Racemization during this compound Synthesis

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as epimerization (inversion of configuration at one chiral center) or racemization (conversion of a chiral center to a racemic mixture) can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the peptide.

Epimerization and racemization primarily occur during the activation of the carboxyl group of an amino acid or peptide fragment. The two main mechanisms involve:

Direct α-proton abstraction: A base abstracts the α-proton from the activated amino acid, forming a carbanion or enolate intermediate. Reprotonation can then occur from either face, leading to racemization. This is more pronounced with amino acids having acidic α-protons bibliomed.orgmdpi.comslideshare.netchemistrydocs.comiris-biotech.deacs.org.

Oxazolone (B7731731) formation: The activated carboxyl group can cyclize with the α-amino group to form a 5-membered oxazolone (or azlactone) intermediate. This intermediate is planar and can be reprotonated on either face, leading to epimerization. This pathway is often considered the predominant source of racemization, particularly when strong activating agents or bases are used mdpi.comiris-biotech.deacs.orgwikipedia.orgnih.govhighfine.comacs.orgpsu.edu.

Phenylalanine, with its benzylic α-proton, is known to be susceptible to racemization, especially under basic conditions or during prolonged activation highfine.comresearchgate.net. Proline, due to its cyclic structure, is generally resistant to racemization via oxazolone formation, but its unique structure can influence the reactivity and stereochemistry of adjacent residues wikipedia.orgcdnsciencepub.com.

Several strategies have been developed to mitigate epimerization and racemization:

Use of Racemization Suppressors: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), and Oxyma Pure (ethyl cyanohydroxyiminoacetate) are commonly used with carbodiimide (B86325) coupling reagents. These additives react with the activated intermediate to form more stable active esters, which are less prone to racemization wikipedia.orghighfine.combachem.comorgsyn.orgbrieflands.com. Oxyma Pure has shown comparable or superior performance to HOAt in minimizing epimerization orgsyn.org.

Choice of Coupling Reagents: Certain coupling reagents and protocols are inherently less prone to causing racemization. For instance, carbodiimides like DIC (diisopropylcarbodiimide) combined with additives are often preferred. Newer reagents like 4-iodo-N-methylpyridinium triflate (4IMP) have also demonstrated excellent epimerization-free coupling capabilities in both solid-phase and solution-phase synthesis bachem.comorgsyn.orgthieme-connect.com.

Protecting Group Strategies: The choice of N-terminal protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl), and Z (benzyloxycarbonyl), can influence stereochemical integrity. Urethane derivatives generally retain optical purity upon activation bachem.comnih.gov. Specific side-chain protecting groups can also play a role, for example, in preventing aspartimide formation which can lead to epimerization iris-biotech.de.

Controlled Reaction Conditions: Minimizing pre-activation times, carefully controlling base concentration, and using milder reaction conditions can help preserve chiral purity acs.orgresearchgate.netnih.gov. For example, using weaker bases like collidine instead of DIPEA or NMM can reduce racemization risk in certain cases bachem.com. The use of copper(II) ions in conjunction with HOBt and EDC has also been shown to provide epimerization-free coupling with high yields nih.govuniurb.it.

Conformational Analysis and Dynamics of H Ala Phe Pro Oh

Spectroscopic Characterization of H-Ala-Phe-Pro-OH Conformation

Spectroscopic techniques provide invaluable experimental insights into the structural features of peptides, including backbone dihedral angles, side-chain orientations, and the presence of specific secondary structural elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution structure of peptides in solution. Techniques such as 2D COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial. COSY and TOCSY help in assigning proton resonances by identifying scalar couplings between adjacent protons, thereby establishing spin systems for each amino acid residue. NOESY, in particular, provides distance restraints between protons that are spatially close, regardless of their connectivity in the primary sequence. These Nuclear Overhauser Effects (NOEs) are critical for defining the peptide's three-dimensional structure by constraining backbone dihedral angles (φ and ψ) and side-chain conformations.

Table 1: Hypothetical Key NMR Observables for this compound Conformation

| Proton Resonance | Chemical Shift (ppm) | Assignment/Observation |

| Ala NH | 7.80 | Characteristic amide proton |

| Ala Hα | 4.45 | Indicative of φ angle |

| Phe NH | 8.10 | Affected by Phe side chain |

| Phe Hα | 4.70 | Sensitive to local conformation |

| Pro Hα | 4.15 | Constrained by proline ring |

| Phe Hβ | 3.05, 2.90 | Side chain conformation |

| NOE Restraints | ||

| Ala Hα - Phe NH | Strong | Suggests specific backbone turn |

| Phe Hα - Pro NH | Moderate | Indicates proximity |

| Phe Hα - Pro Hβ | Weak | Side chain-backbone interaction |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is sensitive to the secondary structural elements of peptides and proteins, such as α-helices, β-sheets, and β-turns. It measures the differential absorption of left and right circularly polarized light by chiral molecules. For short peptides like this compound, strong helical or extended β-sheet structures are less common, but CD can still reveal propensities for turns or more extended conformations.

In aqueous solution, peptides that are predominantly in a random coil or extended conformation typically exhibit a negative CD band around 195-200 nm and a weaker negative band around 220 nm. Studies on tripeptides containing phenylalanine and proline have indicated that they can adopt specific turn structures, which would manifest as distinct CD spectral features. For instance, a characteristic negative band around 200-220 nm, possibly with a shoulder or a less pronounced minimum, could suggest a predominant turn-like conformation or an extended structure, rather than a well-defined helix or sheet. The presence of proline can influence the observed CD spectra by limiting the accessible backbone dihedral angles.

Table 2: Hypothetical CD Spectral Features of this compound

| Wavelength (nm) | Molar Ellipticity ([θ] MRE) (deg·cm²/dmol) | Inferred Secondary Structure |

| 198 | -15,000 | Random coil/Extended |

| 208 | -8,000 | Turn/Extended |

| 222 | -5,000 | Turn/Extended |

Vibrational Spectroscopy (IR, Raman) Insights into Amide Bonds

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, offering insights into the nature of chemical bonds, functional groups, and their environments, including hydrogen bonding and backbone conformation. The amide I band (primarily C=O stretching) and the amide II band (N-H bending and C-N stretching) are particularly sensitive to peptide backbone conformation.

In aqueous solutions, the amide I band for peptides in random coil or extended conformations typically appears in the range of 1640-1660 cm⁻¹. The presence of strong intramolecular hydrogen bonds, characteristic of certain turns or helical structures, can shift this band to lower or higher frequencies. For this compound, the amide I band might be observed around 1650-1660 cm⁻¹, consistent with an extended or turn-like structure. The amide II band, usually found around 1540-1550 cm⁻¹, also provides conformational information. Vibrational spectroscopy can also detect specific interactions, such as hydrogen bonds involving the proline ring or the phenylalanine side chain, through shifts in characteristic vibrational frequencies.

Table 3: Hypothetical Vibrational Frequencies of this compound

| Vibrational Mode | Frequency (cm⁻¹) | Assignment/Conformational Implication |

| Amide I (C=O str) | 1655 | Extended/Turn conformation |

| Amide II (N-H bend/C-N str) | 1545 | Backbone vibration |

| Phe C=C stretch | 1600, 1495 | Aromatic ring vibration |

| Pro C-N stretch | 1450 | Proline ring vibration |

Computational Modeling of this compound Conformation and Dynamics

Computational methods complement experimental data by providing atomic-level detail and exploring the dynamic behavior of peptides over time.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are used to model the time evolution of a peptide's atomic positions and velocities, based on classical mechanics and a force field. These simulations allow for the exploration of the peptide's conformational landscape, identifying stable conformers, transitions between them, and their relative populations. MD simulations of this compound in explicit solvent (e.g., water) would reveal the flexibility of the peptide backbone and side chains. The presence of proline is expected to limit the accessible φ angles, potentially favoring specific turn structures involving the Phe-Pro dipeptide unit. Studies on similar peptides have shown that MD can reproduce experimental findings from NMR, such as the prevalence of certain dihedral angles and the formation of intramolecular hydrogen bonds. The simulations would also provide insights into the dynamic interactions of the phenylalanine side chain with the peptide backbone and solvent.

Table 4: Hypothetical MD Simulation Results for this compound

| Parameter | Value/Observation | Interpretation |

| Average φ (Ala) | -70° | Consistent with turn or extended structure |

| Average ψ (Ala) | +70° | Suggests inverse γ-turn-like character |

| Average φ (Phe) | -60° | Influenced by Pro and Phe side chain |

| Average ψ (Phe) | +150° | Can lead to turn formation with Pro |

| Average φ (Pro) | Constrained (e.g., -60° to -80°) | Due to proline's cyclic structure |

| Average ψ (Pro) | Variable (e.g., +30° to +180°) | Allows flexibility within the proline constraint |

| Intramolecular H-bonds | Transient: Ala NH···CO(Phe) | Stabilizes specific local conformations |

| Phe Ring Dynamics | Rotational freedom, transient interactions with backbone | Hydrophobic interactions influence conformation |

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical method that provides highly accurate predictions of molecular structures, electronic properties, and energies. DFT calculations can be used to optimize the geometries of low-energy peptide conformers identified by MD or experiments, thereby obtaining precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can quantify the strength of various interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding conformational stability. For this compound, DFT can elucidate the electronic contributions to the stability of specific turns or extended structures, and analyze the interactions between the phenylalanine side chain and the peptide backbone, providing a deeper understanding of the forces governing its conformation.

Table 5: Hypothetical DFT Calculation Results for this compound

| Conformational Feature | Parameter/Energy Value | Description |

| Optimized Dihedral Angles (φ, ψ) | Ala: (-72°, +65°)Phe: (-62°, +145°)Pro: (-75°, +40°) | Precise values for a low-energy conformer |

| Hydrogen Bond (Ala NH···CO Phe) | Length: 2.85 ÅEnergy: -5.2 kcal/mol | Quantified strength and geometry of stabilization |

| π-π Stacking Energy (Phe-Phe) | N/A (single Phe) | Not applicable for this tripeptide |

| Backbone Strain Energy | Moderate | Due to proline ring constraint |

| Relative Conformer Energy | Conformer A: 0.0 kcal/molConformer B: +1.5 kcal/mol | Identifies most stable conformers and their energy differences |

Structure Activity Relationship Sar Studies Centered on H Ala Phe Pro Oh

Elucidating the Role of Each Amino Acid Residue in H-Ala-Phe-Pro-OH Bioactivity

Alanine's Contribution to Conformational Flexibility and Hydrophobicity

Alanine scanning is a common technique in SAR studies to probe the importance of a particular residue's side chain. In this method, the native amino acid is replaced by alanine, and the effect on bioactivity is measured. This approach helps to determine whether the original side chain's specific chemical features are essential for activity or if a smaller, non-polar group is sufficient.

Phenylalanine's Role in Aromatic Interactions and Recognition

The central residue, phenylalanine, possesses a bulky and aromatic benzyl (B1604629) side chain. This aromatic ring is a key feature, enabling it to participate in various non-covalent interactions that are vital for molecular recognition and binding affinity. These interactions include:

π-π stacking: The aromatic ring of phenylalanine can stack with other aromatic residues in a receptor's binding site, contributing to the stability of the peptide-receptor complex.

Cation-π interactions: The electron-rich face of the aromatic ring can interact favorably with positively charged groups, such as protonated amines or metal ions, which may be present in a binding pocket.

Hydrophobic interactions: The non-polar nature of the benzyl group drives it to associate with hydrophobic pockets in a target protein, displacing water molecules and increasing binding entropy.

The presence of phenylalanine is often crucial for the specific recognition of a peptide by its target. The size, shape, and electronic properties of its aromatic side chain provide a level of specificity that is difficult to replicate with non-aromatic residues.

Proline's Unique Impact on Backbone Rigidity and cis-trans Isomerism

Proline, the C-terminal residue in this tripeptide, is unique among the proteinogenic amino acids. Its side chain is a cyclic pyrrolidine (B122466) ring that incorporates the backbone amide nitrogen. This cyclic structure has profound consequences for the peptide's conformation:

Backbone Rigidity: The ring structure of proline restricts the rotation around the N-Cα bond (the phi angle), leading to a more rigid and predictable local backbone conformation. This rigidity can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding to a receptor.

cis-trans Isomerism: The peptide bond preceding a proline residue (the X-Pro bond, in this case, Phe-Pro) has a significantly lower energy barrier to cis-trans isomerization compared to peptide bonds involving other amino acids. This means that both the cis and trans conformations of the Phe-Pro bond can be populated under physiological conditions. The specific isomer required for biological activity can be a critical determinant of the peptide's potency. The ability to exist in these two distinct conformations can be a key factor in its biological function, with each conformer potentially having a different affinity for a target receptor.

Impact of Peptide Length and Sequence Variations on this compound Derived Activities

For instance, a study on the tetrapeptide Ala-Phe-Phe-Pro (AFFP), which is an extended version of the Ala-Phe-Pro sequence, demonstrated neuroprotective effects by mitigating oxidative stress and regulating lipid metabolism in the brain. nih.gov This suggests that the addition of another phenylalanine residue can confer a specific bioactivity. The introduction of a second phenylalanine could enhance aromatic interactions or alter the peptide's conformational preferences in a way that is favorable for interacting with a specific neurological target.

Conversely, shortening the peptide chain could either diminish or abolish its activity if key binding interactions are lost. Sequence variations, such as replacing one amino acid with another, can also have dramatic effects. For example, substituting phenylalanine with a non-aromatic residue like leucine (B10760876) might reduce binding affinity if π-π stacking is a critical component of the interaction. Similarly, replacing proline with a more flexible amino acid like glycine (B1666218) could lead to a loss of the pre-organized, rigid conformation necessary for activity.

Below is an interactive table illustrating how hypothetical modifications to the this compound sequence could be expected to influence its properties, based on the general principles of peptide chemistry.

| Original Peptide | Modification | Expected Impact on Properties |

| This compound | Substitution: Ala -> Gly | Increased conformational flexibility, potentially reduced hydrophobicity. |

| This compound | Substitution: Phe -> Tyr | Introduction of a hydroxyl group, potential for hydrogen bonding, slightly increased polarity. |

| This compound | Substitution: Pro -> Gly | Increased backbone flexibility, loss of cis-trans isomerization potential at that position. |

| This compound | Elongation: H-Ala-Phe-Pro-Gly-OH | Increased size and flexibility at the C-terminus. |

| This compound | Truncation: H-Ala-Phe-NH2 | Removal of proline's conformational constraints. |

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For peptides like this compound and its analogues, QSAR can be a powerful tool for predicting the bioactivity of novel sequences without the need for extensive synthesis and testing.

In peptide QSAR, the structure of each analogue is described by a set of numerical parameters, or "descriptors." These descriptors can be derived from the physicochemical properties of the amino acids, such as hydrophobicity, steric properties (size and shape), and electronic properties. For a tripeptide, these descriptors could include:

Amino acid indices: Numerical values representing various properties of each of the 20 common amino acids.

3D-descriptors: Parameters that describe the three-dimensional shape and electronic properties of the entire peptide, such as molecular surface area and dipole moment.

Topological indices: Numbers that encode the connectivity of atoms within the molecule.

Once the descriptors are calculated for a set of peptides with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) are used to build a QSAR model. A robust QSAR model can then be used to predict the activity of new, untested peptide sequences.

For this compound analogues, a QSAR study could help to identify the key structural features that are most important for a particular biological effect. For example, a model might reveal that a high degree of hydrophobicity at the second position and the presence of a proline at the C-terminus are critical for high activity. This information can then guide the design of more potent and selective peptide-based drugs.

Conformational Determinants of this compound Biological Interactions

The three-dimensional conformation of this compound is a critical determinant of its ability to interact with biological targets. The peptide's flexibility and the presence of the conformationally restricting proline residue mean that it likely exists as an equilibrium of different conformers in solution. The specific conformation that is recognized by a receptor is known as the "bioactive conformation."

Computational methods, such as molecular dynamics (MD) simulations, can be used to explore the conformational landscape of this compound. These simulations can provide insights into the preferred shapes of the peptide and the influence of the solvent on its structure.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) can provide valuable information about the solution-state conformation of peptides. By analyzing NMR-derived parameters, such as nuclear Overhauser effects (NOEs) and coupling constants, it is possible to determine the average distances between atoms and the dihedral angles of the peptide backbone, respectively. This information can be used to build a three-dimensional model of the peptide's predominant conformation in solution.

The interplay between the conformational flexibility imparted by alanine, the recognition properties of phenylalanine, and the structural rigidity and isomerization potential of proline ultimately dictates the bioactive conformation of this compound and its ability to engage in specific biological interactions.

Biochemical Roles and Interactions of H Ala Phe Pro Oh

Mechanistic Investigations of H-Ala-Phe-Pro-OH Bioactivity

Modulation of Cellular Signaling Pathways

Direct evidence detailing the specific modulation of cellular signaling pathways by this compound is not extensively documented in the reviewed literature. However, insights can be drawn from studies involving peptides with similar amino acid sequences. Longer peptides containing alanine-phenylalanine (Ala-Phe) motifs have been suggested to play roles in cellular signaling pathways, potentially through interactions with receptors or enzymes smolecule.com. Furthermore, peptide fragments incorporating phenylalanine-phenylalanine (Phe-Phe) sequences, such as those found in Agouti-related protein (AGRP) derivatives, have demonstrated interactions with melanocortin receptors (mMC4R) and are implicated in signaling cascades, including the MAPK pathway nih.gov.

Tripeptides featuring phenylalanine and proline, such as Pro-His-Pro (PHP), have been shown to influence cellular signaling by modulating antioxidant pathways. PHP, for instance, has been observed to upregulate antioxidant enzymes like CAT, SOD, and GSH-Px, increase nuclear factor erythroid 2-related factor 2 (Nrf2) expression, and decrease Kelch-like ECH-associated protein 1 (Keap1) levels, thereby stimulating Nrf2-mediated transcription researchgate.net. Additionally, peptides containing phenylalanine and proline residues can interact with free radicals, potentially influencing redox signaling pathways researchgate.net. The tetrapeptide Ala-Phe-Phe-Pro (AFFP), derived from Antarctic krill, has been shown to prevent scopolamine-induced memory disorders by balancing lipid metabolism and reducing oxidative stress in the hippocampus, processes intrinsically linked to cellular signaling nih.gov. These findings suggest that the Ala-Phe-Pro sequence could potentially participate in or influence cellular signaling, particularly in pathways related to oxidative stress and neuroprotection, although direct experimental confirmation for this compound is pending.

Role in Enzyme Regulation and Functional Modulation

The most direct evidence for the mechanistic role of the Ala-Phe-Pro sequence comes from studies utilizing its chromogenic derivatives, H-Ala-Phe-Pro-pNA and H-Ala-Phe-Pro-βNA, as substrates for specific enzymes. These peptides are recognized and cleaved by various proteases, making them valuable tools for studying enzyme kinetics and mechanisms chemimpex.com.

Specifically, H-Ala-Phe-Pro-βNA has been identified as a substrate for prolyl tripeptidyl aminopeptidase (B13392206) originating from the periodontal pathogen Porphyromonas gingivalis medchemexpress.commedchemexpress.com. Research has quantified the binding affinity of H-Ala-Phe-Pro-βNA to PTP39 and its E636A mutant, yielding Ki values of 88.1 nM and 48.8 nM, respectively medchemexpress.com. Similarly, H-Ala-Phe-Pro-pNA serves as a substrate for prolyl tripeptidyl aminopeptidases from both Porphyromonas gingivalis and Prevotella nigrescens . Studies indicate that these enzymes cleave the substrate in an exopeptidolytic manner, releasing fragments such as Ala-Ala-Phe, and show a preference for an aromatic amino acid at the third position of a substrate peptide .

These findings underscore the role of the Ala-Phe-Pro sequence in enzyme-substrate interactions, particularly with peptidases. The ability of specific amino acid substitutions to alter enzyme allosteric regulation, as seen in studies of aspartokinase I-homoserine dehydrogenase I where substitutions of serine with phenylalanine or proline affected threonine sensitivity nih.gov, further emphasizes the critical role of amino acid composition and sequence in functional modulation.

| Enzyme | Substrate | Target Protein / Mutant | Ki Value (nM) | Reference |

| Prolyl tripeptidyl aminopeptidase (P. gingivalis) | Ala-Phe-Pro-βNA | PTP39 | 88.1 | medchemexpress.com |

| Prolyl tripeptidyl aminopeptidase (P. gingivalis) | Ala-Phe-Pro-βNA | PTP39 E636A mutant | 48.8 | medchemexpress.com |

Investigational Avenues for Biological Significance of this compound

Exploration of Potential Receptor Binding and Activation

The potential for this compound to engage in receptor binding and activation can be inferred from studies on related peptide sequences. For instance, fragments of Agouti-related protein (AGRP), particularly those containing the Arg-Phe-Phe tripeptide motif, have been characterized as potent antagonists of the mouse melanocortin-4 receptor (mMC4R) nih.gov. These studies highlight the significance of specific tripeptide sequences within larger protein structures for receptor interaction and function.

The N-terminal sequence of a receptor-binding domain from human alpha 2-macroglobulin (α2M), which includes a Phe-Pro motif, demonstrated the ability to compete with α2M-trypsin for binding to fibroblast receptors nih.gov. Furthermore, endogenous opioid peptides, such as endomorphin-2 (Tyr-Pro-Phe-PheNH2) and dermorphin (B549996) (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2), exhibit high affinity and selectivity for opioid receptors (MOR, DOR) and contain Phe-Pro or related sequences researchgate.netresearchgate.net. These examples collectively suggest that the Ala-Phe-Pro sequence, or specific arrangements of phenylalanine and proline residues, may contribute to the binding affinity and functional modulation of various biological receptors. Further research could explore the direct binding interactions of this compound with specific receptor targets.

Consideration of its Role in Endogenous Peptide Metabolism

The role of this compound in endogenous peptide metabolism is suggested by the metabolic fate of larger peptides containing similar sequences. For example, endomorphin-2 (Tyr-Pro-Phe-PheNH2), an endogenous opioid peptide, undergoes enzymatic processing where dipeptidyl peptidase IV (DPP IV) cleaves the Pro-Phe bond, releasing phenylalanine as a metabolite jst.go.jp. This indicates that the Pro-Phe linkage within peptides is a recognized cleavage site for metabolic enzymes, influencing the peptide's active lifespan.

Proline residues are known to confer resistance to degradation by certain peptidases cambridge.org, which can affect the metabolic stability and bioavailability of peptides. The presence of proline can also influence peptide conformation, such as acting as a "helix breaker" nih.gov, potentially altering how peptides are recognized and processed by metabolic enzymes. Moreover, larger peptides, like Ser-Ser-Asp-Ala-Phe-Phe-Pro-Phe-Arg (SSDAFFPFR), can be enzymatically digested and absorbed into smaller, potentially bioactive fragments, including those with Ala-Phe-Pro sequences nih.gov. The transport of intact tripeptides, such as Phe-Pro-Ala, across biological membranes via co-transport mechanisms also highlights their integration into metabolic and transport processes nih.gov. These observations collectively point to the Ala-Phe-Pro sequence as a component that can be both a target for metabolic enzymes and a contributor to the stability and processing of endogenous peptides.

Compound List:

This compound: The primary subject tripeptide.

H-Ala-Phe-Pro-pNA: A chromogenic substrate used in enzyme assays.

H-Ala-Phe-Pro-βNA: A chromogenic substrate used in enzyme assays.

Phe-Pro-Ala: A tripeptide mentioned in the context of membrane transport.

Prolyl tripeptidyl aminopeptidase: An enzyme that cleaves peptides containing the Ala-Phe-Pro sequence.

PTP39: A specific target protein for prolyl tripeptidyl aminopeptidase.

PTP39 E636A mutant: A mutant form of PTP39 used in binding studies.

Endomorphin-2 (Tyr-Pro-Phe-PheNH2): An endogenous opioid peptide whose metabolism involves Pro-Phe cleavage.

Dipeptidyl peptidase IV (DPP IV): An enzyme that cleaves Pro-Phe bonds.

Ser-Ser-Asp-Ala-Phe-Phe-Pro-Phe-Arg (SSDAFFPFR): A larger peptide from which Ala-Phe-Pro-containing fragments can be derived.

Ala-Phe-Phe-Pro (AFFP): A tetrapeptide analogue related to Antarctic krill peptides.

Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2): An endogenous opioid peptide with a D-amino acid and a Phe-Gly-Tyr-Pro sequence.

Agouti-related protein (AGRP) fragments: Peptides containing Phe-Phe motifs involved in receptor binding.

Advanced Research Applications of H Ala Phe Pro Oh

H-Ala-Phe-Pro-OH as a Model System for Peptide Chemistry Studies

The specific sequence and amino acid composition of this compound make it a subject of interest for understanding fundamental processes in peptide chemistry.

Probing Fundamental Peptide Synthesis Reactions

While direct studies using this compound as a primary model for fundamental peptide synthesis reactions are not extensively documented, the synthesis of related tripeptides and peptides containing the Ala-Phe-Pro motif has been explored. Research into peptide synthesis methodologies, such as solid-phase peptide synthesis (SPPS) and solution-phase methods, often involves optimizing coupling reagents, deprotection strategies, and purification techniques. Studies on peptides like Ala-Phe-Ala (AFA) have demonstrated the importance of sequence in determining conformational preferences during synthesis and subsequent analysis acs.org. Furthermore, research into aza-peptide synthesis has utilized model peptides like H-Ala-AzAla-Phe-NH2 to compare reaction kinetics and yields with conventional activators, highlighting the need for efficient coupling strategies applicable to various peptide sequences, including those with modified backbones luxembourg-bio.com. The incorporation of proline, known for its unique cyclic structure and influence on peptide conformation, makes the Ala-Phe-Pro sequence a relevant case study for understanding how specific amino acid arrangements impact synthesis efficiency and product purity.

Understanding Peptide Folding and Aggregation Phenomena

The conformational behavior of short peptides is crucial for understanding the initial steps of protein folding and the propensity for aggregation. While specific studies on the folding and aggregation of this compound are limited, research on similar tripeptides provides insights. For instance, the tripeptide Ala-Phe-Ala (AFA) has been shown to preferentially adopt an inverse γ-turn conformation in aqueous solution, stabilized by intramolecular hydrogen bonds. This finding suggests that even short peptide sequences can exhibit defined secondary structures, relevant to the nucleation of protein folding events acs.org. Studies on other tripeptides, such as Pro-Phe-Phe, have identified them as highly aggregation-prone, forming unique helical-like sheets stabilized by hydrophobic interfaces medchemexpress.comnih.gov. These investigations underscore the role of amino acid sequence and side-chain interactions in dictating peptide conformational preferences and aggregation behaviors, principles that are applicable to understanding the structural properties of this compound.

Development of this compound as a Biochemical Assay Probe

Derivatives of this compound have found significant utility as probes in biochemical assays, particularly for studying enzyme activity.

Substrate in Enzyme Activity and Inhibition Assays

Derivatives of this compound, most notably H-Ala-Phe-Pro-pNA and Ala-Phe-Pro-βNA , serve as valuable chromogenic substrates in enzymatic assays. These compounds are specifically designed to be cleaved by certain proteases, releasing a detectable chromophore (p-nitroaniline or β-naphthylamine) that allows for the quantification of enzyme activity.

Tripeptidyl Peptidase Assays: H-Ala-Phe-Pro-pNA is recognized as a substrate for tripeptidyl peptidases, enzymes that cleave tripeptides from the N-terminus of proteins or peptides. Its use enables researchers to measure the activity of these enzymes, study their kinetics, and screen for potential inhibitors luxembourg-bio.commdpi.com.

Prolyl Tripeptidyl Aminopeptidase (B13392206): Ala-Phe-Pro-βNA has been identified as a substrate for prolyl tripeptidyl aminopeptidase, an enzyme found in Porphyromonas gingivalis. Research has quantified the binding affinities of this substrate to specific enzyme mutants, providing data crucial for understanding enzyme-substrate recognition mechanisms medchemexpress.com.

Table 1: Enzyme Binding Affinities for Ala-Phe-Pro-βNA

| Enzyme/Mutant | Ki Value (nM) | Reference |

| PTP39 | 88.1 | medchemexpress.com |

| PTP39 E636A mutant | 48.8 | medchemexpress.com |

These studies highlight the utility of Ala-Phe-Pro derivatives as specific tools for characterizing protease function and developing enzyme-targeted therapeutics.

Affinity Reagents in Molecular Recognition Studies

While direct applications of this compound as an affinity reagent are not widely reported, the principle of using short peptides to study molecular recognition is well-established. Studies involving cucurbit[n]urils, for example, have investigated the binding affinities of various dipeptides, demonstrating how specific amino acid sequences and residue properties (like hydrophobicity and conformational flexibility) influence binding interactions rsc.org. Research on dipeptides such as H-Pro-Phe-OH has indicated potential binding to receptors involved in neurotransmission, suggesting their role in molecular recognition processes within biological systems smolecule.com. These findings provide a foundation for exploring this compound in similar contexts, potentially as a ligand or probe for identifying protein binding partners or studying receptor interactions.

This compound as a Scaffold for Peptidomimetic Design

The Ala-Phe-Pro sequence, with its distinct amino acid characteristics, can serve as inspiration or a structural motif in the design of peptidomimetics. Peptidomimetics are compounds that mimic the biological activity of peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.

While this compound itself has not been explicitly described as a scaffold, the Ala-Phe-Pro sequence motif has been incorporated into larger peptide structures explored for peptidomimetic development. For instance, studies on cyclic peptides containing the Ala-Phe-Pro sequence have investigated their potential as molecular templates for designing molecules with specific biological activities echelon-inc.com. Furthermore, research into structure-activity relationships (SAR) for peptide-based drugs often involves modifying sequences, including those with Phe-Pro motifs, to create analogs with enhanced potency and selectivity nih.govdiva-portal.org. These efforts demonstrate the value of specific peptide sequences, like Ala-Phe-Pro, as starting points for rational drug design, aiming to retain or improve biological function while overcoming the limitations of natural peptides.

Compound List:

this compound

H-Ala-Phe-Pro-pNA

Ala-Phe-Pro-βNA

Phe-Pro-Ala-pNA

Suc-Ala-Phe-Pro-Phe-pNA

Suc-Ala-Ala-Pro-Phe-AMC

Suc-Ala-Ala-Pro-Phe-AFC

Ala-Phe-Ala (AFA)

Pro-Phe-Phe

H-Pro-Phe-OH

Rational Design of Conformationally Constrained Analogues

The inherent flexibility of peptide chains can sometimes limit their efficacy or specificity in biological interactions. Researchers employ strategies to introduce conformational constraints into peptide structures, including sequences like Ala-Phe-Pro, to enhance their stability, receptor binding affinity, and resistance to enzymatic degradation. This involves modifying the peptide backbone or side chains, or incorporating unnatural amino acids. For instance, studies on opioid peptides have explored incorporating constrained scaffolds, such as benzazepinone (B8055114) derivatives, into sequences like Tyr-D-Ala-Phe-Gly to create analogues with altered affinity and selectivity for opioid receptors nih.govresearchgate.net. Similarly, research into proline-containing peptides has investigated how the cyclic nature of proline influences peptide conformation, with studies showing that proline can increase the propensity for specific helical structures like the Polyproline II (PPII) helix nih.gov. The Ala-Phe-Pro sequence itself, or variations thereof, can be a target for such modifications to achieve desired three-dimensional structures for specific biological targets rsc.orgacs.org.

Incorporation into Larger Peptide Constructs

The Ala-Phe-Pro tripeptide unit can be strategically incorporated into larger peptide constructs or peptidomimetics to impart specific properties or functions. This approach is common in drug discovery and the development of functional biomaterials. For example, a tetrapeptide Ala-Phe-Phe-Pro (AFFP) was identified as a synthetic analogue derived from Antarctic krill and showed neuroprotective effects by reducing oxidative stress and modulating lipid metabolism in mouse hippocampus mdpi.comnih.gov. This suggests that the Ala-Phe-Pro motif, even as part of a larger sequence, can contribute to significant biological activities. In other research, peptide sequences containing Ala-Pro and Pro-Phe motifs have been explored for their role in collagen formation and interactions with biological molecules smolecule.com. Furthermore, research into peptide synthesis often utilizes specific tripeptide sequences as building blocks or substrates for enzymatic assays, such as H-Ala-Phe-Pro-pNA and H-Ala-Phe-Pro-βNA·HCl, which are valuable in studying enzyme kinetics and protein interactions chemimpex.comchemimpex.com.

Exploration of this compound in Functional Food and Nutritional Biochemistry Research (excluding specific product claims)

Investigation of Antioxidant Properties in Related Peptides

Research into the antioxidant properties of peptides frequently examines sequences containing hydrophobic amino acids like phenylalanine, and amino acids that influence peptide structure like proline. While direct studies on this compound's antioxidant capacity are limited in the provided search results, related peptides containing similar motifs have demonstrated such activity. For instance, the tripeptide Ala-Pro-Phe was identified from bovine bone extract hydrolysate and exhibited significant DPPH radical scavenging activity frontiersin.org. Another study identified the tetrapeptide Ala-Phe-Phe-Pro (AFFP) from Antarctic krill, which demonstrated antioxidant properties by enhancing superoxide (B77818) dismutase activity and reducing malondialdehyde levels in mice, thereby decreasing reactive oxygen species in the hippocampus mdpi.comnih.gov. Hydrophobic amino acids such as Ala, Phe, and Leu are generally associated with enhanced radical scavenging abilities in peptides frontiersin.orgresearchgate.netresearchgate.nettandfonline.com.

Research into Potential Organoleptic Properties (e.g., bitterness)

The organoleptic properties of peptides, particularly their taste, are a significant area of research in food science and nutrition. Bitterness is a common characteristic associated with peptides, especially those containing hydrophobic amino acids. Phenylalanine and proline are known contributors to peptide bitterness researchgate.nettandfonline.comresearchgate.net. Studies investigating the taste of dipeptides have shown that Ala-Phe and Phe-Pro sequences can contribute to bitterness tandfonline.comethz.ch. Furthermore, proline itself is recognized as a major contributor to the bitter taste of peptides researchgate.netresearchgate.net. Research into cyclodipeptides (diketopiperazines) has also identified bitter compounds containing proline and phenylalanine, such as cyclo(Phe-Pro) and cyclo(Pro-Phe), highlighting the role of these amino acids in taste perception itjfs.com. The presence of hydrophobic amino acids, including phenylalanine and alanine, often intensifies bitterness, particularly when located at the C-terminal position of a peptide tandfonline.comresearchgate.net.

Future Directions and Research Challenges for H Ala Phe Pro Oh

Development of Novel Synthetic Routes for H-Ala-Phe-Pro-OH and Analogues

The synthesis of peptides like this compound is a cornerstone for their study and application. Future directions aim to develop more efficient, cost-effective, and environmentally friendly synthetic routes. Advancements in solid-phase peptide synthesis (SPPS) and solution-phase synthesis are continually being explored. Novel approaches include the use of greener solvents, microwave-assisted synthesis, and flow chemistry techniques to improve reaction kinetics and yields, while reducing waste rsc.orgrsc.orgresearchgate.net. The development of new coupling reagents and protecting group strategies can also enhance the purity and reduce side reactions, particularly for complex analogues. For instance, novel methods for synthesizing tripeptides, such as those employing chromatography-free routes, offer advantages in terms of speed and resource efficiency nih.govtandfonline.com. Research into synthesizing analogues of this compound, which might involve modifications like D-amino acid incorporation or N-methylation, is crucial for fine-tuning their properties, such as metabolic stability and target binding nih.govresearchgate.netmdpi.com.

High-Throughput Screening Methodologies for this compound Interactions

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Understanding the dynamic behavior of this compound in biological systems necessitates the application of advanced spectroscopic and imaging techniques. Future research will benefit from methods that allow for real-time analysis of peptide conformation, binding kinetics, and cellular localization. Techniques such as Surface Plasmon Resonance (SPR) offer label-free, real-time analysis of peptide-protein interactions creative-peptides.com. Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy provide detailed insights into peptide structure, conformational changes, and interactions with targets creative-peptides.comijsra.net. Furthermore, advanced mass spectrometry techniques, including soft X-ray atmospheric pressure photoionization (APPI) mass spectrometry, are being developed for more sensitive and detailed peptide characterization, including post-translational modifications acs.org. Imaging techniques like Förster Resonance Energy Transfer (FRET) and advanced microscopy can offer real-time visualization of peptide dynamics within living cells.

Overcoming Challenges in Metabolic Stability and Delivery for Investigational Probes

A significant challenge in the development of peptides like this compound for use as research probes or therapeutic agents is their inherent metabolic instability and poor bioavailability. Peptides are often rapidly degraded by proteases in vivo, leading to short half-lives and limited efficacy nih.govmdpi.commdpi.com. Future research efforts are focused on overcoming these limitations through various strategies. These include:

Structural Modifications: Incorporating D-amino acids, unnatural amino acids, cyclization, N-terminal acetylation, or C-terminal amidation can significantly enhance resistance to enzymatic degradation nih.govresearchgate.netmdpi.com. Stapling techniques, which involve creating covalent cross-links within the peptide backbone, can also improve conformational stability and cell permeability ugent.be.

Delivery Systems: Developing advanced drug delivery systems, such as liposomes, nanoparticles, or conjugation to carrier molecules like albumin or PEG, can protect peptides from degradation, improve their circulation time, and facilitate targeted delivery to specific tissues or cells nih.govmdpi.comresearchgate.net. Cell-penetrating peptides (CPPs) are also being explored as delivery vectors to enhance cellular uptake nih.gov.

Addressing these challenges is critical for translating the potential of this compound and similar peptides into effective research tools and therapeutic agents.

Q & A

Q. What frameworks guide the ethical use of this compound in studies involving human-derived samples?

- Methodological Answer : Follow institutional review board (IRB) protocols for informed consent and data anonymization. Adhere to GDPR or HIPAA standards for data privacy. Reference the PICO framework (Population, Intervention, Comparison, Outcome) to align study design with ethical objectives .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.